molecular formula C21H17BrN2O B11698248 N'-[(1E)-1-(4-bromophenyl)ethylidene]biphenyl-4-carbohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]biphenyl-4-carbohydrazide

Cat. No.: B11698248
M. Wt: 393.3 g/mol
InChI Key: LRKUSKSJSLUZHH-HZHRSRAPSA-N
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Description

N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is a complex organic compound with a molecular formula of C21H17BrN2O. This compound is characterized by the presence of a bromophenyl group and a biphenyl structure, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE typically involves the condensation reaction between 4-bromobenzaldehyde and 4-biphenylcarbohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the biphenyl structure provides stability and rigidity to the molecule. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobiphenyl: Shares the bromophenyl and biphenyl structures but lacks the carbohydrazide group.

    4-Bromodiphenyl: Similar to 4-bromobiphenyl but with different substitution patterns.

    N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-1H-BENZIMIDAZOLE-6-CARBOHYDRAZIDE: Contains a benzimidazole ring instead of a biphenyl structure.

Uniqueness

N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is unique due to its specific combination of bromophenyl and biphenyl structures with a carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

Molecular Formula

C21H17BrN2O

Molecular Weight

393.3 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-4-phenylbenzamide

InChI

InChI=1S/C21H17BrN2O/c1-15(16-11-13-20(22)14-12-16)23-24-21(25)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,1H3,(H,24,25)/b23-15+

InChI Key

LRKUSKSJSLUZHH-HZHRSRAPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C3=CC=C(C=C3)Br

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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